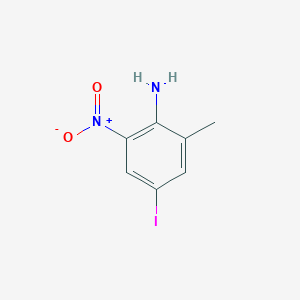

4-Iodo-2-methyl-6-nitroaniline

Descripción general

Descripción

4-Iodo-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7IN2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with iodine, methyl, and nitro groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methyl-6-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-methyl-4-iodoaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The reaction conditions are carefully controlled to ensure the selective formation of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

4-Iodo-2-methyl-6-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

Substitution: Sodium azide for azide substitution.

Oxidation: Potassium permanganate for oxidation of the methyl group.

Major Products

Reduction: 4-Iodo-2-methyl-6-aminoaniline.

Substitution: 4-Azido-2-methyl-6-nitroaniline.

Oxidation: 4-Iodo-2-carboxy-6-nitroaniline.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Synthesis of Anticancer Agents :

- 4-Iodo-2-methyl-6-nitroaniline is utilized as an intermediate in the synthesis of various anticancer compounds. For instance, it has been used in the preparation of hybrid nocodazole analogues, which are designed to inhibit tubulin polymerization, a critical process in cancer cell division. These analogues exhibit promising activity against cancer cell lines, demonstrating the compound's importance in drug development .

- Enzyme Inhibition Studies :

Agrochemical Applications

- Pesticide Development :

- The compound is also relevant in the field of agrochemicals, particularly in the synthesis of pesticides. Its nitro group enhances biological activity against pests while maintaining selectivity for target organisms. This specificity is essential for developing environmentally friendly pest control agents .

Material Science Applications

- Dye Synthesis :

Case Study 1: Anticancer Compound Development

A study highlighted the synthesis of a series of nocodazole analogues starting from this compound. These compounds were evaluated for their ability to inhibit tubulin polymerization, showing varying degrees of potency. The most effective analogue exhibited an IC value of 1.1 μM, indicating strong potential as a therapeutic agent against cancer .

Case Study 2: Pesticide Efficacy

Another investigation focused on the use of derivatives of this compound as potential pesticides. The study demonstrated that modifications to the nitro group significantly enhanced the activity against specific agricultural pests while minimizing toxicity to non-target species .

Mecanismo De Acción

The mechanism of action of 4-Iodo-2-methyl-6-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. The methyl group can affect the compound’s lipophilicity and membrane permeability .

Comparación Con Compuestos Similares

Similar Compounds

2-Iodo-4-nitroaniline: Similar structure but with different substitution pattern.

4-Nitroaniline: Lacks the iodine and methyl groups.

2-Methyl-4-nitroaniline: Lacks the iodine group.

Uniqueness

4-Iodo-2-methyl-6-nitroaniline is unique due to the presence of all three substituents (iodine, methyl, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

Overview

4-Iodo-2-methyl-6-nitroaniline (CAS Number: 532934-93-3) is an organic compound characterized by its unique structure, which includes iodine, methyl, and nitro substituents on the aniline ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. Understanding its biological activity involves exploring its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇IN₂O₂ |

| Molecular Weight | 232.05 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

This compound exhibits a range of biological activities through various mechanisms:

- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may modify proteins and nucleic acids, affecting cellular processes and potentially leading to cytotoxic effects at higher concentrations .

- Cell Signaling Pathways : At lower concentrations, it influences cell signaling pathways related to oxidative stress. It can induce the expression of genes involved in antioxidant defense mechanisms, enhancing cellular resilience against oxidative damage.

- Cytotoxic Effects : Prolonged exposure or higher concentrations can disrupt cellular metabolism, leading to apoptosis or necrosis in various cell types. This property is being investigated for potential applications in cancer therapy .

Case Studies

- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties. In vitro studies have indicated its potential effectiveness against breast cancer and leukemia cell lines. The compound's ability to induce apoptosis through oxidative stress pathways has been a focal point of research.

- Toxicological Assessments : Environmental studies have assessed the compound's toxicity to aquatic organisms. Results indicate that while it exhibits some level of toxicity, it does not significantly affect healthy mammalian cells at lower concentrations, suggesting a selective toxicity profile .

Comparative Analysis with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Iodine, methyl, and nitro groups on aniline | Potential anticancer activity |

| 2-Iodo-4-methyl-6-nitroaniline | Similar structure but different substituent positions | Investigated for enzyme interactions |

| 3-Iodo-4-methyl-aniline | Iodine at meta position | Less studied; lacks nitro group |

The unique combination of substituents in this compound distinguishes it from its analogs, potentially offering unique reactivity and biological properties.

Propiedades

IUPAC Name |

4-iodo-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOSZZJIJPEKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647866 | |

| Record name | 4-Iodo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532934-93-3 | |

| Record name | 4-Iodo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Iodo-2-methyl-6-nitroaniline in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing more complex molecules. Its structure, containing iodine, a nitro group, and an amine group, allows for various chemical transformations. Specifically, it acts as a precursor in the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate [, ]. This compound is further reacted to obtain tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate, a potentially valuable molecule in pharmaceutical research [].

Q2: What makes the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from this compound noteworthy?

A2: The synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from this compound is achieved through a cost-effective and efficient amination reaction []. This reaction utilizes readily available and inexpensive reagents such as Copper(I) Iodide as a catalyst, ethylene glycol as a ligand, and potassium phosphate as the base []. This makes the synthesis highly practical, especially for large-scale applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.